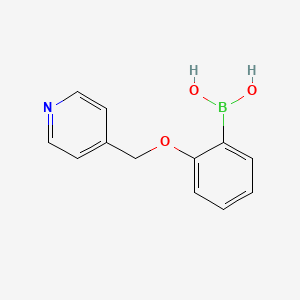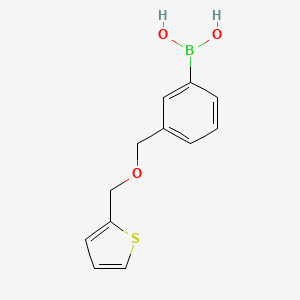
9,10-Distyrylanthracene
Descripción general
Descripción
9,10-Distyrylanthracene is an organic compound with a fascinating photophysical behavior. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits intriguing properties related to aggregation-induced emission (AIE) . AIE compounds are known for their enhanced fluorescence in aggregated or solid-state forms.
Synthesis Analysis
The synthesis of DSA involves the condensation of two styryl groups onto the anthracene core. Various synthetic routes exist, including Heck coupling, Suzuki coupling, and Sonogashira coupling. These methods allow the attachment of vinyl moieties to the anthracene scaffold, resulting in DSA and its derivatives .
Molecular Structure Analysis
DSA features a planar anthracene backbone with two styryl (vinyl) groups attached at positions 9 and 10. The vinyl moieties introduce flexibility and intramolecular rotation around the C=C bonds. This rotation significantly impacts the photophysical properties of DSA .
Chemical Reactions Analysis
In dilute solutions, DSA derivatives exhibit a twisted structure in the ground state. Upon excitation, they rapidly relax to a planar conformation within picoseconds. The fluorescence process primarily occurs from the relaxed excited state. The quantum yield depends on the balance between nonradiative and radiative deactivations .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Supramolecular Assembly and Fluorescence
- Supramolecular Polymers and Fluorescence : DSA has been used to create supramolecular polymers exhibiting yellow fluorescence emission in both solution and solid states (Song et al., 2015).
Multifunctional Organic Fluorescent Materials
- Aggregation-Induced Emission : DSA derivatives demonstrate remarkable multifunctional properties, including aggregation-induced emission, mechanofluorochromism, vapochromism, thermochromism, and mesomorphism (Zhang et al., 2012).
Photophysical Process Insights
- Role in Photophysical Processes : Research on DSA derivatives reveals the role of intramolecular rotation in the photophysical process and the origin of aggregation enhanced emission (Zhang et al., 2017).
Fluorescent pH Sensors and Biological Probes
- pH and Biomacromolecule Sensing : Functionalized DSA derivatives are used in fluorescent pH sensors and as biological probes for protein and DNA detection (Lu et al., 2010).
Aggregation-Induced Emission in Crystals
- Crystalline Emission Properties : DSA derivatives show strong emission in crystals due to restricted intramolecular torsion, highlighting their potential in materials science (He et al., 2009).
Fluorescent Organic Nanowires
- High Quantum Yield Nanowires : DSA derivatives can form fluorescent organic nanowires with high quantum yield, useful in optoelectronic device applications (Dong et al., 2012).
Influence of Halogen Atoms
- Photophysical Property Modification : Introduction of halogen atoms to DSA significantly influences molecular geometries and photophysical properties (Wu et al., 2015).
Solid State Emission Enhancement
- Enhanced Fluorescence and Spontaneous Emission : Methyl-substituted DSA derivatives exhibit strong fluorescence emission and amplified spontaneous emission, showing promise for OLED applications (Xu et al., 2010).
Quinoline Analogs
- Study of Photophysical Properties : Analysis of quinoline analogs of DSA provides insights into the formation of excited states and intramolecular geometrical relaxation processes (Vernigor et al., 1987).
Piezochromic Luminescence
- Alkyl Length-Tunable Luminescence : DSA derivatives exhibit piezochromic luminescence and aggregation-enhanced fluorescence, influenced by the length of N-alkyl chains (Zheng et al., 2014).
Mecanismo De Acción
The enhanced fluorescence of DSA aggregates arises from the optically allowed S1–S0 transition combined with suppressed nonradiative deactivation via molecular stacking. Intramolecular rotation around the vinyl moiety plays a crucial role in this process. Understanding these mechanisms enables the design of novel AIE-based molecules beyond DSA .
Direcciones Futuras
Propiedades
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


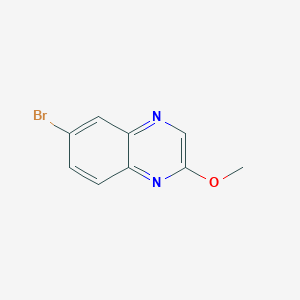
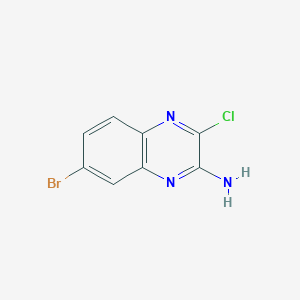
![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)
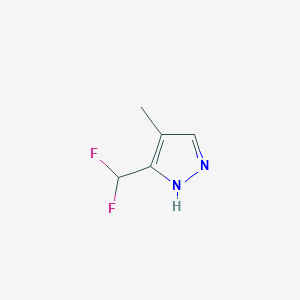
![Isopropyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186499.png)
![Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B3186507.png)
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)


![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)
